![molecular formula C8H7N3O2S B176382 Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 155087-15-3](/img/structure/B176382.png)
Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
“Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 155087-15-3 . It has a molecular weight of 209.23 . The IUPAC name for this compound is methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O2S/c1-13-8(12)5-2-4-6(9)10-3-11-7(4)14-5/h2-3H,1H3,(H2,9,10,11) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 209.23 . The InChI code for this compound is 1S/C8H7N3O2S/c1-13-8(12)5-2-4-6(9)10-3-11-7(4)14-5/h2-3H,1H3,(H2,9,10,11) .Scientific Research Applications
Antiproliferative Activity
It has been reported as a potent inhibitor of Tie-2, a receptor tyrosine kinase involved in tumor angiogenesis, indicating its potential use in cancer research and therapy .
Anti-inflammatory Research
This compound has analogs that have been assessed for their anti-inflammatory effects, suggesting its role in the development of new anti-inflammatory drugs .
Cancer Cell Line Studies
It has been used in the synthesis of derivatives for evaluating effects against specific cancer cell lines, such as MCF-7 and MDA-MB-231 .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate is a compound that has been studied for its potential in inhibiting the vascular endothelial growth factor (VEGF)/kinase insert domain-containing receptor (KDR) and platelet-derived growth factor (PDGF) receptor . These receptors play crucial roles in angiogenesis, a process that involves the formation of new blood vessels from pre-existing ones, which is essential for tumor growth and metastasis .
Mode of Action
The compound interacts with its targets (VEGF/KDR and PDGF receptors) by binding to them, thereby inhibiting their activity . This inhibition disrupts the signaling pathways that these receptors are involved in, leading to changes in cellular processes such as cell proliferation and migration .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in angiogenesis. By inhibiting VEGF/KDR and PDGF receptors, the compound disrupts the signaling pathways that regulate the formation of new blood vessels . This can lead to downstream effects such as reduced tumor growth and metastasis .
Result of Action
The primary result of the action of Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate is the inhibition of angiogenesis . This can lead to a decrease in tumor growth and metastasis, making it a potential therapeutic agent for cancer treatment .
properties
IUPAC Name |
methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-13-8(12)5-2-4-6(9)10-3-11-7(4)14-5/h2-3H,1H3,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWBGJXFMLNCFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=CN=C2S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617967 |
Source
|
Record name | Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate | |
CAS RN |
155087-15-3 |
Source
|
Record name | Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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